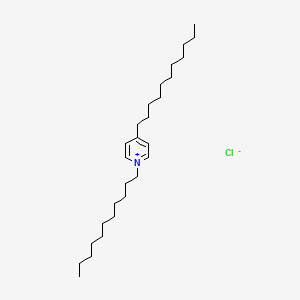
1,4-Diundecylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diundecylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridinium core substituted with two undecyl chains at the 1 and 4 positions. This compound is known for its surfactant properties and is used in various applications, including industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diundecylpyridin-1-ium chloride typically involves the quaternization of pyridine with undecyl halides. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Pyridine and undecyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Procedure: Pyridine is reacted with an excess of undecyl bromide in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by filtration, followed by washing with a suitable solvent and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diundecylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1,4-Diundecylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a model compound for understanding membrane interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,4-Diundecylpyridin-1-ium chloride involves its interaction with cell membranes. The undecyl chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This compound targets the lipid components of the membrane, causing increased permeability and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecylpyridinium chloride: A related compound with a shorter alkyl chain.
Benzalkonium chloride: A widely used disinfectant with similar antimicrobial properties.
Uniqueness
1,4-Diundecylpyridin-1-ium chloride is unique due to its specific substitution pattern and the length of its alkyl chains. This gives it distinct surfactant properties and makes it suitable for specialized applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90162-21-3 |
|---|---|
Molekularformel |
C27H50ClN |
Molekulargewicht |
424.1 g/mol |
IUPAC-Name |
1,4-di(undecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C27H50N.ClH/c1-3-5-7-9-11-13-15-17-19-21-27-22-25-28(26-23-27)24-20-18-16-14-12-10-8-6-4-2;/h22-23,25-26H,3-21,24H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QSIACKCAQDGUJL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC1=CC=[N+](C=C1)CCCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
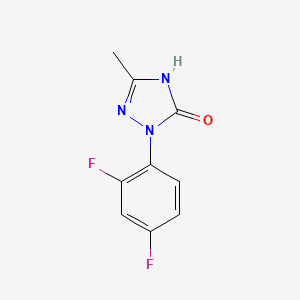
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
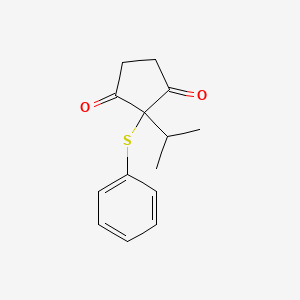
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
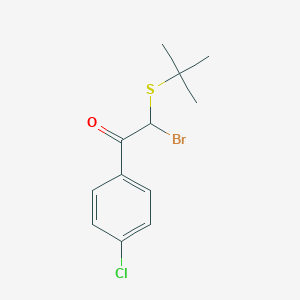
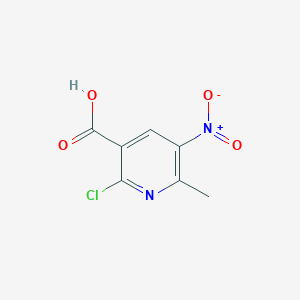
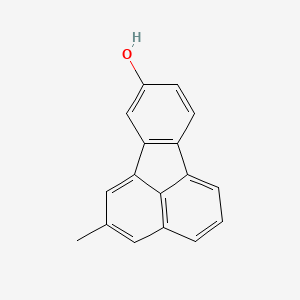
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
